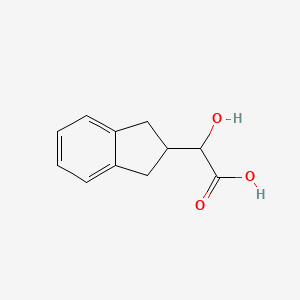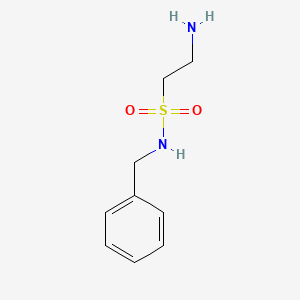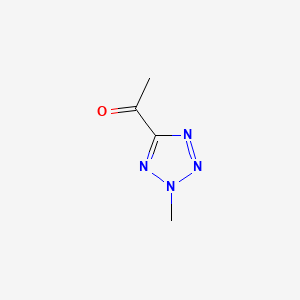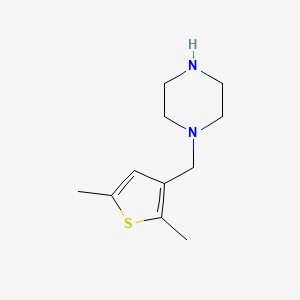
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is a compound that features a piperazine ring substituted with a 2,5-dimethylthiophen-3-ylmethyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine typically involves the reaction of 2,5-dimethylthiophene with piperazine under specific conditions. One common method includes the nucleophilic substitution reaction where the thiophene derivative is reacted with piperazine in the presence of a suitable base . The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
For industrial production, the process is scaled up using similar synthetic routes but with optimizations for yield and purity. This may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethylthiophen-3-yl)piperazine
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-(2,5-Dimethylthiophen-3-yl)-N-[(3-ethyltriazol-4-yl)methyl]ethanamine .
Uniqueness
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylthiophen-3-ylmethyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties .
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
1-[(2,5-dimethylthiophen-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H18N2S/c1-9-7-11(10(2)14-9)8-13-5-3-12-4-6-13/h7,12H,3-6,8H2,1-2H3 |
InChI Key |
QNHSKJKWCOMWME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


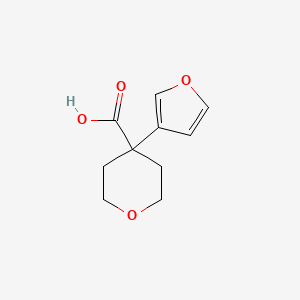
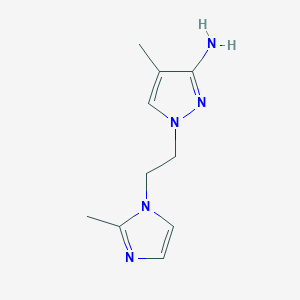
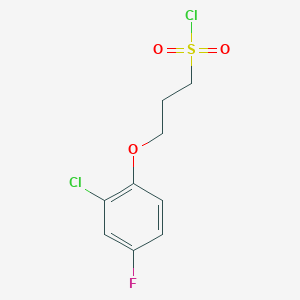
![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
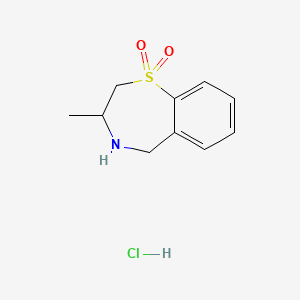

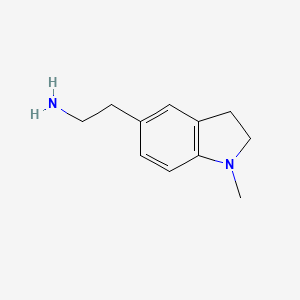

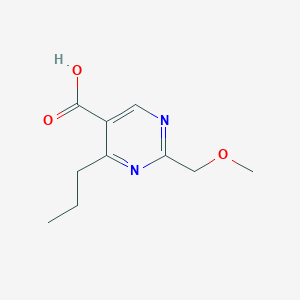
![2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)
